3-Phenyl-2,4(1H,3H)-quinazolinedione
Overview
Description
3-Phenyl-2,4(1H,3H)-quinazolinedione is an organic compound belonging to the quinazoline family It is characterized by a quinazoline core structure with a phenyl group attached at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-2,4(1H,3H)-quinazolinedione typically involves the reaction of isocyanates with substituted hydrazono esters in the presence of a base . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Phenyl-2,4(1H,3H)-quinazolinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinazoline core to more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents at specific positions on the quinazoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include a variety of quinazoline derivatives with different functional groups, which can be tailored for specific applications in medicinal chemistry and materials science .
Scientific Research Applications
3-Phenyl-2,4(1H,3H)-quinazolinedione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound exhibits potential biological activity, making it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its role in other therapeutic areas.
Mechanism of Action
The mechanism of action of 3-Phenyl-2,4(1H,3H)-quinazolinedione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the quinazoline core .
Comparison with Similar Compounds
- 2-Phenyl-4(3H)-quinazolinone
- 3-Methyl-2,4(1H,3H)-quinazolinedione
- 4-Hydroxy-3-phenylquinazoline
Comparison: 3-Phenyl-2,4(1H,3H)-quinazolinedione is unique due to its specific substitution pattern and the presence of a phenyl group at the third position. This structural feature imparts distinct chemical and biological properties compared to other quinazoline derivatives. For instance, the presence of the phenyl group can enhance the compound’s binding affinity to certain biological targets, making it a more potent candidate for drug development .
Properties
IUPAC Name |
3-phenyl-1H-quinazoline-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c17-13-11-8-4-5-9-12(11)15-14(18)16(13)10-6-2-1-3-7-10/h1-9H,(H,15,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHQNJNLXFVJFFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60209052 | |
Record name | 2,4(1H,3H)-Quinazolinedione, 3-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60209052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
603-23-6 | |
Record name | 3-Phenylquinazoline-2,4-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000603236 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 603-23-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75220 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 603-23-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51431 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4(1H,3H)-Quinazolinedione, 3-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60209052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-phenyl-1,2,3,4-tetrahydroquinazoline-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-PHENYLQUINAZOLINE-2,4-DIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54UPR9JB8U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 3-Phenylquinazoline-2,4(1H,3H)-dione?
A1: 3-Phenylquinazoline-2,4(1H,3H)-dione is characterized by a quinazoline core structure with a phenyl group attached at the 3-position and two carbonyl groups at positions 2 and 4. [, , ] This structure forms the basis for its chemical reactivity and biological activity.
Q2: How does the structure of 3-Phenylquinazoline-2,4(1H,3H)-dione derivatives influence their antitumor activity?
A2: Studies have shown that modifications to the phenyl ring of 3-Phenylquinazoline-2,4(1H,3H)-dione significantly impact its antitumor activity. For instance, introducing electron-withdrawing groups and increasing the hydrophobicity of the substituents on the phenyl moiety enhances the antimycobacterial activity of these compounds. [] Further research explores the synthesis and evaluation of novel triazolyl- and triazinyl-quinazolinediones, demonstrating promising antitumor potential against human colon carcinoma (HCT116) and human hepatocellular carcinoma (HEP-G2) cell lines. []
Q3: Are there any insights into the mechanism of action of 3-Phenylquinazoline-2,4(1H,3H)-dione derivatives as antitumor agents?
A3: While specific mechanisms are still under investigation, some studies suggest that these compounds might exert their antitumor effects by inhibiting specific cellular targets within cancer cells. [] Further research is crucial to elucidate the precise molecular pathways and targets involved.
Q4: How do the chemical reactions of 3-Phenylquinazoline-2,4(1H,3H)-dione contribute to the synthesis of new derivatives?
A4: 3-Phenylquinazoline-2,4(1H,3H)-dione undergoes various chemical reactions that allow for the synthesis of diverse derivatives. For example, it reacts with phosphorus pentachloride or phosphoryl chloride to yield 2-chloroquinazoline-4(3H)-ones. These intermediates then react with various amines, paving the way for the synthesis of 2-amino derivatives. []
Q5: What spectroscopic techniques are commonly employed to characterize 3-Phenylquinazoline-2,4(1H,3H)-dione and its derivatives?
A5: Researchers utilize a combination of spectroscopic techniques, including infrared spectroscopy, UV-visible spectroscopy, and nuclear magnetic resonance (NMR), to confirm the structure and analyze the properties of 3-Phenylquinazoline-2,4(1H,3H)-dione and its derivatives. [] Single-crystal X-ray crystallography provides valuable insights into the three-dimensional structure and arrangement of these molecules within the crystal lattice. [, ]
Q6: What are the potential advantages of developing 3-Phenylquinazoline-2,4(1H,3H)-dione derivatives as therapeutic agents?
A6: The synthesis and biological evaluation of novel 3-Phenylquinazoline-2,4(1H,3H)-dione derivatives, especially those exhibiting significant potency compared to standard antitumor drugs like staurosporin, highlight their potential as therapeutic agents. [] Their diverse reactivity allows for the fine-tuning of their structures to potentially optimize their activity, selectivity, and pharmacological properties.
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